Hydroxy Itraconazole

Descripción general

Descripción

Hydroxy Itraconazole is a biologically active metabolite of itraconazole, a triazole antifungal agent. It is known for its broad-spectrum antifungal activity and is used in the treatment of various fungal infections. This compound retains the antifungal properties of its parent compound, itraconazole, and is often studied for its pharmacokinetic properties and therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxy Itraconazole is synthesized through the metabolism of itraconazole by the cytochrome P450 enzyme system, specifically CYP3A4. The primary synthetic route involves the hydroxylation of itraconazole, resulting in the formation of hydroxyitraconazole .

Industrial Production Methods

Industrial production of hydroxyitraconazole typically involves the large-scale synthesis of itraconazole followed by its metabolic conversion using bioreactors containing the necessary enzymes. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxy Itraconazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form other metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly involving its triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxyitraconazole, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

Hydroxy itraconazole exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Studies have demonstrated that this compound is characterized by a one-compartment model with mixed first-order and Michaelis-Menten elimination kinetics. This model is essential for understanding its absorption and clearance rates in various populations.

Key Findings:

- Population Pharmacokinetics : A study developed a population pharmacokinetic model for this compound, revealing its relative bioavailability compared to itraconazole formulations. The relative bioavailability of SUBA-itraconazole was found to be 173% compared to Sporanox, with food intake reducing bioavailability by 27% .

- Clinical Trials : In a phase II study involving hematopoietic cell transplant recipients, this compound pharmacokinetics were analyzed alongside those of itraconazole. The results indicated that both compounds were well tolerated, with no serious adverse events reported .

Antifungal Applications

This compound is primarily recognized for its antifungal properties, which are crucial in treating various fungal infections.

Efficacy Against Fungal Infections:

- Invasive Fungal Disease Prophylaxis : this compound has been utilized in the prophylaxis of invasive fungal diseases in immunocompromised patients, particularly those undergoing hematopoietic stem cell transplantation. Its pharmacokinetic profile allows for effective tissue penetration and prolonged antifungal activity .

- Comparative Studies : Research indicates that this compound maintains higher concentrations in infected tissues compared to plasma levels, enhancing its effectiveness against systemic fungal infections .

Potential Antiviral Applications

Recent studies have explored this compound's potential beyond antifungal applications, particularly its antiviral effects.

Research Insights:

- In Vitro Studies : this compound has shown promise in vitro against certain viruses. A study confirmed its activity in preclinical models, suggesting it may inhibit viral replication .

- Dosage and Administration : In animal models, this compound was administered at varying dosages, demonstrating a reduction in viral load in lung tissues post-infection .

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its use in clinical settings:

Mecanismo De Acción

Hydroxy Itraconazole exerts its antifungal effects by inhibiting the enzyme 14α-demethylase, a key component of the fungal cytochrome P450 system. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane instability and ultimately fungal cell death .

Comparación Con Compuestos Similares

Similar Compounds

Itraconazole: The parent compound of hydroxyitraconazole, known for its broad-spectrum antifungal activity.

Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Posaconazole: A triazole antifungal with a broader spectrum of activity and improved bioavailability compared to itraconazole

Uniqueness

Hydroxy Itraconazole is unique in its pharmacokinetic profile, as it is a metabolite of itraconazole with similar antifungal potency. Its formation and activity are crucial for the overall efficacy of itraconazole therapy. Additionally, hydroxyitraconazole’s ability to inhibit 14α-demethylase makes it a valuable compound for studying antifungal mechanisms and developing new therapeutic agents .

Actividad Biológica

Hydroxy itraconazole, a metabolite of the antifungal agent itraconazole, has garnered attention for its significant biological activity, particularly in the treatment and prophylaxis of fungal infections. This article explores the pharmacokinetics, efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of its parent compound, itraconazole. A notable study assessed the pharmacokinetics of this compound in hematopoietic cell transplant (HCT) recipients. The study involved administering a nanocrystal formulation of itraconazole intravenously, followed by monitoring plasma concentrations of both itraconazole and this compound over a 28-day period.

Key Findings:

- Study Design: Ten HCT recipients received 200 mg of itraconazole twice daily for two days, transitioning to 200 mg once daily.

- Data Collected: A total of 471 paired plasma concentrations for both compounds were analyzed.

- Modeling Approach: The pharmacokinetics were best described by a semi-mechanistic model that included separate compartments for itraconazole and this compound, allowing for first-order elimination kinetics .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution (L) | 3.5 - 5.0 |

| Clearance (L/h) | 0.5 - 1.2 |

| Half-life (hours) | 44 - 150 |

| AUC (mg*h/L) | Dose-dependent |

Efficacy Against Fungal Infections

This compound exhibits antifungal activity against various pathogens, including Aspergillus species. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) studies.

In Vitro Studies:

- Studies have demonstrated that this compound has comparable or superior antifungal activity to itraconazole in certain media conditions .

- The MIC values vary based on the fungal species and growth conditions, indicating that this compound can be effectively utilized in clinical settings for treating resistant fungal infections .

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Prophylaxis in HCT Recipients:

- Long-term Treatment Efficacy:

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse events are generally mild to moderate, including dizziness, headache, and gastrointestinal disturbances .

- No serious adverse events were reported in studies focusing on intravenous formulations, suggesting a favorable safety margin for this compound when used in appropriate populations.

Table 2: Reported Adverse Events Associated with this compound Treatment

| Adverse Event | Frequency |

|---|---|

| Dizziness | 40% |

| Headache | 30% |

| Nausea | 20% |

| Vomiting | 20% |

Propiedades

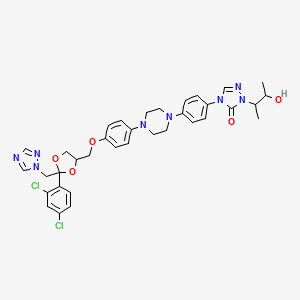

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920835 | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-91-8 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.